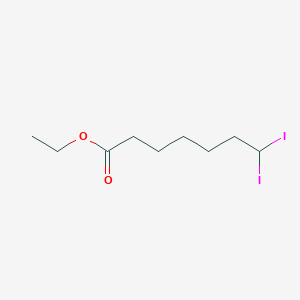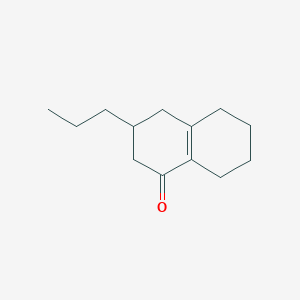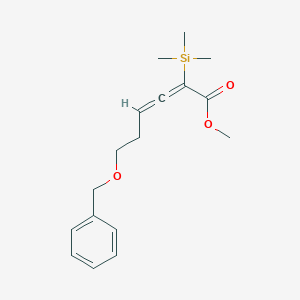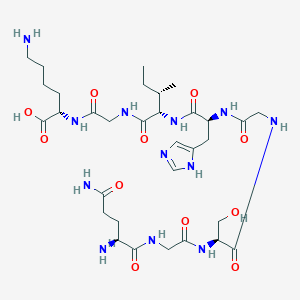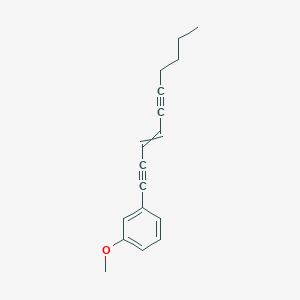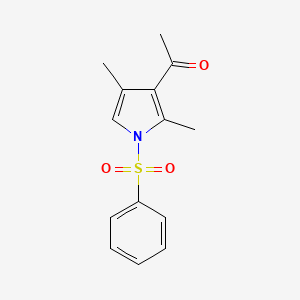
Agn-PC-0nhhka
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Agn-PC-0nhhka involves high-pressure and high-temperature conditions. The compound is typically synthesized by reacting silver nitrate with a nitrogen-rich precursor under controlled conditions. The reaction is carried out in a high-pressure reactor at temperatures exceeding 2000 K and pressures above 100 GPa .
Industrial Production Methods
Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of high-pressure reactors and precise control of temperature and pressure to ensure the formation of the desired compound.
Análisis De Reacciones Químicas
Types of Reactions
Agn-PC-0nhhka undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various silver oxides.
Reduction: Reduction reactions can convert this compound back to its elemental forms.
Substitution: The nitrogen atoms in the compound can be substituted with other elements or groups under specific conditions.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include:
Oxidizing agents: Such as oxygen or hydrogen peroxide.
Reducing agents: Such as hydrogen gas or sodium borohydride.
Substituting agents: Such as halogens or other nitrogen-containing compounds.
Major Products Formed
The major products formed from these reactions include various silver oxides, elemental silver, and substituted nitrogen compounds. The specific products depend on the reaction conditions and the reagents used .
Aplicaciones Científicas De Investigación
Agn-PC-0nhhka has a wide range of scientific research applications, including:
Chemistry: Used as a precursor for the synthesis of other nitrogen-rich compounds.
Biology: Investigated for its potential antimicrobial properties.
Medicine: Explored for its use in drug delivery systems due to its stability and reactivity.
Mecanismo De Acción
The mechanism by which Agn-PC-0nhhka exerts its effects involves the interaction of its nitrogen-rich structure with various molecular targets. The compound’s high nitrogen content allows it to participate in energy-releasing reactions, making it a candidate for high-energy density materials. The molecular pathways involved include the formation and breaking of nitrogen-nitrogen bonds, which release significant amounts of energy .
Comparación Con Compuestos Similares
Similar Compounds
Silver azide (AgN3): Known for its explosive properties and used in detonators.
Silver nitrate (AgNO3): Widely used in various chemical reactions and as a precursor for other silver compounds.
Silver fulminate (AgCNO): Another nitrogen-rich silver compound with explosive properties
Uniqueness
Agn-PC-0nhhka stands out due to its unique combination of high nitrogen content and stability under extreme conditions. Unlike other nitrogen-rich silver compounds, it can be synthesized and handled under controlled conditions, making it suitable for various applications in research and industry .
Propiedades
Número CAS |
581808-80-2 |
|---|---|
Fórmula molecular |
C14H15NO3S |
Peso molecular |
277.34 g/mol |
Nombre IUPAC |
1-[1-(benzenesulfonyl)-2,4-dimethylpyrrol-3-yl]ethanone |
InChI |
InChI=1S/C14H15NO3S/c1-10-9-15(11(2)14(10)12(3)16)19(17,18)13-7-5-4-6-8-13/h4-9H,1-3H3 |
Clave InChI |
HBYDYCVXGQCQGB-UHFFFAOYSA-N |
SMILES canónico |
CC1=CN(C(=C1C(=O)C)C)S(=O)(=O)C2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[(4-Phenoxybenzoyl)-propan-2-ylamino]-1,3-thiazole-4-carboxylic acid](/img/structure/B14228271.png)
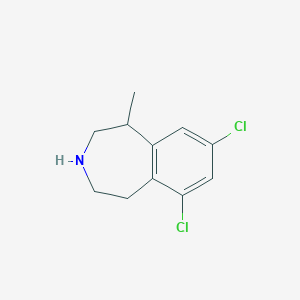


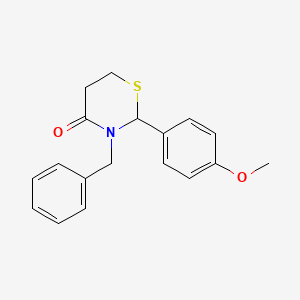

![2-Cyano-N-[1-(3,4-dimethoxyphenyl)propan-2-yl]acetamide](/img/structure/B14228338.png)
![[(3R)-1-(2-fluoroethyl)piperidin-3-yl]methanol](/img/structure/B14228344.png)
